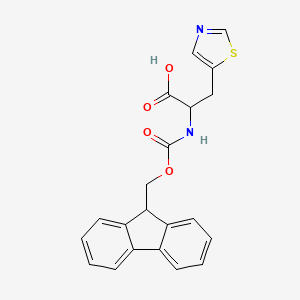

Fmoc-3-Ala(5-thiazoyl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

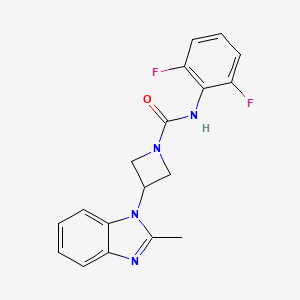

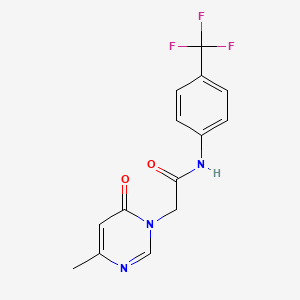

“Fmoc-3-Ala(5-thiazoyl)-OH” is a derivative of alanine, a non-essential amino acid. It has the molecular formula C21H18N2O4S and a molecular weight of 394.45 .

Molecular Structure Analysis

The molecular structure of “Fmoc-3-Ala(5-thiazoyl)-OH” consists of a fluorenylmethyloxycarbonyl (Fmoc) group, an alanine residue, and a thiazoyl group . The Fmoc group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis

“Fmoc-3-Ala(5-thiazoyl)-OH” has a predicted boiling point of 647.5±55.0 °C and a predicted density of 1.378±0.06 g/cm3 . Its pKa is predicted to be 3.52±0.10 .Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis

Fmoc-3-Ala(5-thiazoyl)-OH has been utilized in the solid-phase synthesis of peptides. Larsen et al. (1993) demonstrated the use of Fmoc as the N-α-protecting group in the stepwise solid-phase synthesis of peptides. This method allowed for the quantitative monitoring of Fmoc group deprotection and revealed its influence on peptide secondary structure, particularly supporting β-sheet conformations (Larsen et al., 1993).

Chromatographic Analysis

Ou et al. (1996) developed an improved high-performance liquid chromatography method for analyzing amino acids derivatized with Fmoc, offering high automatic throughput and baseline resolution of common Fmoc-amino acids (Ou et al., 1996).

Synthesis of Substituted Amino Acids

Mathieu et al. (2015) reported a synthesis method for orthogonally protected amino acids using Fmoc-protected amino acids. Their approach was centered on cross-Claisen condensations, showing the versatility of Fmoc groups in synthesizing a wide variety of amino acids (Mathieu et al., 2015).

Self-Assembly and Hydrogelation

Eckes et al. (2014) found that Fmoc-conjugated peptides like Fmoc-Ala-Lac could self-assemble into nanostructures and form gels in water, indicating the utility of Fmoc groups in creating self-assembling biomaterials (Eckes et al., 2014).

Antibacterial and Anti-inflammatory Applications

Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-modified amino acids. They found that these materials could inhibit bacterial growth and are not cytotoxic to mammalian cell lines, showcasing their potential in biomedical applications (Schnaider et al., 2019).

Drug Delivery and Imaging Applications

Gao et al. (2013) synthesized PEGtide dendrons using Fmoc solid-phase peptide synthesis protocols, demonstrating their utility in macrophage targeting for drug delivery and imaging applications (Gao et al., 2013).

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZBNXUXDFKAHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CS4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-Ala(5-thiazoyl)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716944.png)

![N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![3-[5-(Methoxymethyl)furan-2-yl]morpholine](/img/structure/B2716952.png)

![6-Azaspiro[3.6]decane hydrochloride](/img/structure/B2716956.png)

![Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone](/img/structure/B2716959.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2716960.png)